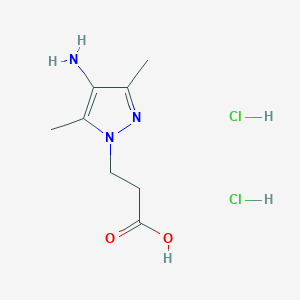![molecular formula C10H13Cl2N3O3S B2725972 N'-[(2,5-dichloropyridin-3-yl)sulfonyl]-2,2-dimethylpropanehydrazide CAS No. 2094633-32-4](/img/structure/B2725972.png)
N'-[(2,5-dichloropyridin-3-yl)sulfonyl]-2,2-dimethylpropanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(2,5-dichloropyridin-3-yl)sulfonyl]-2,2-dimethylpropanehydrazide, commonly known as DDDH, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of a class of enzymes called serine hydrolases, which have been implicated in a wide range of physiological and pathological processes.
Mechanism of Action
DDDH inhibits serine hydrolases by forming a covalent bond with the active site of the enzyme. This covalent bond is irreversible, resulting in long-lasting inhibition of the enzyme. The mechanism of action of DDDH is similar to that of other irreversible inhibitors, such as aspirin and penicillin.
Biochemical and Physiological Effects:
DDDH has been shown to have a range of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, it has been shown to have neuroprotective effects, reducing the damage caused by stroke and traumatic brain injury. It has also been shown to have anti-cancer properties, inhibiting the growth of several types of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of DDDH is its potency as a serine hydrolase inhibitor. It is highly selective for FAAH and other serine hydrolases, making it a useful tool for studying the role of these enzymes in various physiological and pathological processes. However, DDDH is also highly reactive and can form covalent bonds with other proteins and molecules, leading to off-target effects. This can make it difficult to interpret the results of experiments using DDDH.
Future Directions
There are several future directions for research on DDDH. One area of interest is the development of more selective and less reactive inhibitors of serine hydrolases. This could lead to the development of new medications for pain, inflammation, and other conditions. Another area of interest is the study of the role of serine hydrolases in various physiological and pathological processes, including cancer, neurodegenerative diseases, and metabolic disorders. Finally, the development of new methods for the synthesis and purification of DDDH could improve its availability and reduce the cost of research.
Synthesis Methods
The synthesis of DDDH involves the reaction of 2,5-dichloro-3-pyridinesulfonyl chloride with 2,2-dimethylpropanehydrazide in the presence of a base. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is obtained through purification using column chromatography.
Scientific Research Applications
DDDH has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of several serine hydrolases, including fatty acid amide hydrolase (FAAH), which is involved in the regulation of pain, inflammation, and mood. Inhibition of FAAH by DDDH has been shown to reduce pain and inflammation in animal models, making it a promising candidate for the development of new pain medications.
properties
IUPAC Name |
N'-(2,5-dichloropyridin-3-yl)sulfonyl-2,2-dimethylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N3O3S/c1-10(2,3)9(16)14-15-19(17,18)7-4-6(11)5-13-8(7)12/h4-5,15H,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVLWFNBIHWDNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NNS(=O)(=O)C1=C(N=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2,5-dichloropyridin-3-yl)sulfonyl]-2,2-dimethylpropanehydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2725889.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2725891.png)


![2-[(4-oxo-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2725895.png)
![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2725896.png)


![N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2725901.png)
![3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2725902.png)

![N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2725909.png)

![[4-(Dimethylamino)-3-nitrophenyl]methanol](/img/structure/B2725912.png)